4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
The compound “4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one” is a derivative of 2H-1,4-Benzoxazin-3(4H)-one . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . This compound is a benzoxazine derivative, which is a type of heterocyclic compound that includes a benzene ring fused to an oxazine ring .
Scientific Research Applications
Antimicrobial Activities
Derivatives of 1,2,4-triazole, including those similar in structure to 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit moderate to good activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
Research on 1,3,4-oxadiazole derivatives has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds form protective layers on metal surfaces, suggesting their application in corrosion protection technologies (Ammal et al., 2018).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety have shown promising nematocidal activity against Bursaphelenchus xylophilus. Some compounds outperformed commercial nematicides, indicating potential for agricultural applications (Liu et al., 2022).
Crystal Structure Analysis
The crystal structure of certain 1,3,4-oxadiazole-2-thione derivatives has been determined, providing insights into their molecular conformation and potential interactions. This structural information is crucial for the development of new materials and drugs (Al-Omary et al., 2015).
Antiproliferative Activities
N-Mannich bases of 1,3,4-oxadiazole derivatives have been synthesized and tested for their antimicrobial and anti-proliferative activities against various cancer cell lines. Some derivatives showed potent activity, suggesting their potential in cancer therapy (Al-Wahaibi et al., 2021).
Analgesic and Anti-inflammatory Activities
Several 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety have been synthesized and assessed for their analgesic and anti-inflammatory activities. The study revealed compounds with significant activities, highlighting their therapeutic potential (Dewangan et al., 2016).
Mechanism of Action
Target of action
The compound contains a thiophene ring, a 1,2,4-oxadiazole ring, and a 1,4-benzoxazin-3-one ring. Compounds containing these rings have been found to exhibit a variety of biological activities . .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections .
Result of action
Given the biological activities of similar compounds, it could potentially have anti-inflammatory, anticancer, or antimicrobial effects .
Properties
IUPAC Name |
4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-14-9-20-11-5-2-1-4-10(11)18(14)8-13-16-15(17-21-13)12-6-3-7-22-12/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBTYFBKNFDRIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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